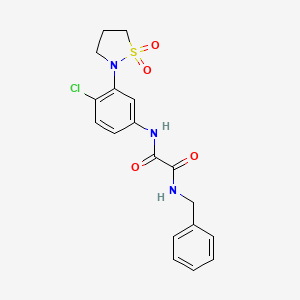N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
CAS No.: 1105229-65-9
Cat. No.: VC4495314
Molecular Formula: C18H18ClN3O4S
Molecular Weight: 407.87
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1105229-65-9 |
|---|---|
| Molecular Formula | C18H18ClN3O4S |
| Molecular Weight | 407.87 |
| IUPAC Name | N-benzyl-N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
| Standard InChI | InChI=1S/C18H18ClN3O4S/c19-15-8-7-14(11-16(15)22-9-4-10-27(22,25)26)21-18(24)17(23)20-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H,20,23)(H,21,24) |
| Standard InChI Key | YRLAYMXRRLJNCP-UHFFFAOYSA-N |
| SMILES | C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3)Cl |
Introduction
N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a complex organic compound belonging to the class of oxalamides. It features a unique combination of functional groups, including a benzyl group, a chloro-substituted phenyl moiety, and an isothiazolidinone derivative. This structural complexity suggests potential applications in medicinal chemistry and material science.
Synthesis Steps:
-
Preparation of Starting Materials: This involves preparing the necessary precursors, such as benzylamine and the chloro-substituted phenyl isothiazolidinone derivative.
-
Formation of Oxalamide Backbone: The oxalamide backbone is formed through condensation reactions involving the prepared precursors.
-
Purification: Final purification steps are necessary to achieve high purity of the compound.
Potential Applications
N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide holds promise in several scientific fields, particularly in medicinal chemistry and drug development. Its structural characteristics suggest potential bioactivity, making it of interest for further research into biological interactions and pharmacological effects.
Potential Fields of Application:
-
Medicinal Chemistry: Potential as a lead compound for drug development due to its unique structural features.
-
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume